Pyrazolone
Pyrazolones are a class of organic compounds characterized by the pyrazolone ring structure, which typically includes a five-membered heterocyclic ring with one nitrogen atom. These compounds exhibit diverse applications due to their structural flexibility and unique properties.
Structurally, pyrazolones can be divided into various subclasses based on substituents attached to the nitrogen and carbon atoms of the pyrazolone ring. Common derivatives include substituted pyrazolones such as 1H-pyrazolo\[3,4-b\]pyridines and 2-aryl-1H-pyrazoles, which are used in pharmaceuticals and agrochemicals.
In terms of their applications, pyrazolones have found use in the development of drugs for treating various diseases. For example, certain substituted pyrazolones show potential as antipsychotic agents due to their ability to modulate neurotransmitter activity. Additionally, they are utilized in the synthesis of dyes and pigments, as well as in material science applications such as polymer synthesis and surface coatings.
Overall, the versatility of pyrazolones makes them a valuable tool in both academic research and industrial development across various fields.

Struktur | Chemischer Name | CAS | MF |
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3H-Indazol-3-one, 2,3a,4,5,6,7-hexahydro-2,3a-dimethyl- | 89209-30-3 | C9H14N2O |
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4-methyl-1H-pyrazol-3-ol | 13315-23-6 | C4H6N2O |
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1-methyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one | 41927-50-8 | C10H10N2O |
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(3-Hydroxy-1H-pyrazol-4-yl)acetic acid | 876716-99-3 | C5H6N2O3 |
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3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one | 401-73-0 | C4H3F3N2O |
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3H-Pyrazol-3-one, 5-(2-furanyl)-2,4-dihydro- | 61928-41-4 | C7H6N2O2 |
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2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid | 23582-65-2 | C11H10N2O3 |
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2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | 866472-53-9 | C6H7F3N2O |
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3H-Pyrazol-3-one,4-[(dimethylamino)methylene]-2,4-dihydro-5-methyl- | 339020-88-1 | C7H11N3O |
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1-benzyl-2,3-dihydro-1H-pyrazol-3-one | 21074-40-8 | C10H10N2O |
Verwandte Literatur
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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